tert-butyl (3R,4R)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate tert-butyl (3R,4R)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1207853-71-1
VCID: VC0165683
InChI: InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-4-7(6-13)8(11)5-12/h7-8,13H,4-6,11H2,1-3H3/t7-,8-/m0/s1
SMILES: CC(C)(C)OC(=O)N1CC(C(C1)N)CO
Molecular Formula: C10H20N2O3
Molecular Weight: 216.281

tert-butyl (3R,4R)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate

CAS No.: 1207853-71-1

Cat. No.: VC0165683

Molecular Formula: C10H20N2O3

Molecular Weight: 216.281

* For research use only. Not for human or veterinary use.

tert-butyl (3R,4R)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate - 1207853-71-1

Specification

CAS No. 1207853-71-1
Molecular Formula C10H20N2O3
Molecular Weight 216.281
IUPAC Name tert-butyl (3R,4R)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-4-7(6-13)8(11)5-12/h7-8,13H,4-6,11H2,1-3H3/t7-,8-/m0/s1
Standard InChI Key ZJLQOBHAWWWERW-YUMQZZPRSA-N
SMILES CC(C)(C)OC(=O)N1CC(C(C1)N)CO

Introduction

Chemical Identification and Structure

Basic Identification

tert-butyl (3R,4R)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate is a chiral compound with specific stereochemistry at positions 3 and 4 of the pyrrolidine ring. It is characterized by a pyrrolidine core structure with a tert-butyloxycarbonyl (Boc) protecting group on the ring nitrogen, an amino group at position 3, and a hydroxymethyl group at position 4. The compound exhibits a specific stereochemical configuration where both the amino and hydroxymethyl groups are oriented in the same direction (both R configuration), which is crucial for its biological activity and application specificity.

Physicochemical Properties

The physicochemical properties of this compound determine its behavior in biological systems and chemical reactions. The compound has a molecular weight of 216.281 g/mol and a molecular formula of C10H20N2O3 . Its structure combines lipophilic elements (the tert-butyl group) with hydrophilic portions (the amino and hydroxymethyl groups), giving it balanced solubility characteristics. The presence of hydrogen bond donors (NH2 and OH) and acceptors (carbonyl oxygen and hydroxyl oxygen) influences its intermolecular interactions and potential binding capabilities in biological systems.

Identification Parameters

The compound is identified through various standardized chemical identifiers that facilitate its unambiguous recognition in chemical databases and literature. These identification parameters are summarized in Table 1.

Table 1: Chemical Identification Parameters of tert-butyl (3R,4R)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate

ParameterValue
CAS Number1207853-71-1
IUPAC Nametert-butyl (3R,4R)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate
Molecular FormulaC10H20N2O3
Molecular Weight216.281 g/mol
Standard InChIInChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-4-7(6-13)8(11)5-12/h7-8,13H,4-6,11H2,1-3H3/t7-,8-/m0/s1
Standard InChIKeyZJLQOBHAWWWERW-YUMQZZPRSA-N
SMILESCC(C)(C)OC(=O)N1CC(C(C1)N)CO
PubChem Compound ID58303478

Structural Features and Stereochemistry

Core Structure

The compound features a pyrrolidine ring as its central scaffold, which is a five-membered heterocyclic ring containing one nitrogen atom. This nitrogen is protected with a tert-butyloxycarbonyl (Boc) group, which is commonly used in organic synthesis to protect amines from unwanted reactions. The Boc group consists of a carbonyl linked to a tert-butyl ester, providing steric bulk that shields the pyrrolidine nitrogen while maintaining its electron-donating properties.

Functional Groups

The molecule contains several key functional groups that define its chemical behavior and biological activity. The primary amino group (-NH2) at the 3-position is a nucleophilic center that can participate in various reactions including acylation, alkylation, and condensation reactions. The hydroxymethyl group (-CH2OH) at the 4-position provides a handle for further functionalization through esterification, oxidation, or nucleophilic substitution reactions. The combination of these functional groups creates a molecule with multiple reactive sites that can be selectively addressed in synthetic transformations.

Stereochemical Configuration

The stereochemistry of this compound is a defining characteristic that significantly impacts its biological activity. The (3R,4R) designation indicates that both substituents (the amino group at position 3 and the hydroxymethyl group at position 4) are oriented on the same face of the pyrrolidine ring. This trans configuration differs from related compounds like tert-butyl (3S,4R)-3-amino-4-hydroxypyrrolidine-1-carboxylate, which has a cis arrangement of substituents . The specific stereochemistry likely influences the compound's ability to interact with biological targets through spatial complementarity, affecting its efficacy in pharmaceutical applications.

Synthesis and Chemical Reactivity

Chemical Reactivity

The compound's reactivity is predominantly determined by its functional groups. The primary amino group can undergo numerous transformations including:

  • Acylation to form amides

  • Reductive amination with aldehydes or ketones

  • Nucleophilic substitution reactions

  • Formation of imines or Schiff bases

The hydroxymethyl group can participate in:

  • Esterification reactions

  • Oxidation to aldehyde or carboxylic acid

  • Etherification

  • Conversion to leaving groups for subsequent substitution

The Boc protecting group is stable under basic and neutral conditions but can be selectively removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrogen chloride in organic solvents, revealing the reactive pyrrolidine nitrogen.

Stability Considerations

Applications in Research and Development

Pharmaceutical Research

tert-butyl (3R,4R)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate has significant applications in pharmaceutical research, particularly as a building block in drug discovery and development. The compound is classified as a "Protein Degrader Building Block," suggesting its utility in the emerging field of targeted protein degradation (TPD), which represents a paradigm shift in drug development strategies . In TPD approaches, bifunctional molecules bring together target proteins and the cellular protein degradation machinery, leading to selective elimination of disease-associated proteins.

Role in Medicinal Chemistry

In medicinal chemistry, this compound serves as a versatile scaffold that can be further elaborated to create libraries of compounds with diverse biological activities. The stereochemically defined arrangement of functional groups provides a foundation for structure-activity relationship (SAR) studies, helping researchers identify optimal configurations for biological activity. The compound's balanced physicochemical properties make it a promising starting point for developing central nervous system (CNS) active agents, as the pyrrolidine ring is found in numerous CNS drugs.

Chemical Biology Applications

Beyond traditional drug development, this compound may find applications in chemical biology research, where functionalized pyrrolidines are used as probes to study biological processes. The ability to selectively modify the amino and hydroxymethyl groups allows for the attachment of reporter groups (fluorophores, affinity tags) or reactive moieties that can help elucidate protein functions and interactions within complex biological systems.

Comparison with Structurally Related Compounds

Structural Analogues

Several structurally related compounds appear in the chemical literature, each with distinctive features that influence their properties and applications. Table 2 presents a comparison of tert-butyl (3R,4R)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate with its close structural analogues.

Table 2: Comparison of tert-butyl (3R,4R)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate with Structural Analogues

CompoundMolecular FormulaMolecular WeightKey Structural DifferenceCAS Number
tert-butyl (3R,4R)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylateC10H20N2O3216.28Reference compound1207853-71-1
tert-butyl (3R,4R)-3-amino-4-hydroxypyrrolidine-1-carboxylateC9H18N2O3202.25Hydroxyl vs. hydroxymethyl at C4148214-90-8
tert-butyl (3S,4R)-3-amino-4-hydroxypyrrolidine-1-carboxylateC9H18N2O3202.25Different stereochemistry (3S,4R)190792-75-7
tert-butyl (3R,4R)-3-amino-4-fluoropiperidine-1-carboxylateC10H19FN2O2218.27Piperidine ring and fluoro substituent1932499-00-7

Structure-Activity Relationships

The differences between these structural analogues highlight the importance of specific functional groups and stereochemistry in determining biological activity. The presence of the hydroxymethyl group in the target compound versus a simple hydroxyl group in related analogues provides an additional point for functionalization, potentially enhancing its utility in medicinal chemistry applications . Similarly, the trans configuration of the substituents in the (3R,4R) isomer likely results in a different spatial arrangement compared to the (3S,4R) isomer, affecting receptor binding and biological activity .

Ring Size and Heteroatom Effects

The comparison with tert-butyl (3R,4R)-3-amino-4-fluoropiperidine-1-carboxylate highlights the importance of ring size (five-membered pyrrolidine versus six-membered piperidine) and substituent nature (hydroxymethyl versus fluoro) . These structural variations significantly impact conformational flexibility, hydrogen bonding capabilities, and metabolic stability, all of which are critical considerations in drug design and development.

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